molecular formula C19H16ClN3O4 B12216200 1-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B12216200
M. Wt: 385.8 g/mol
InChI Key: ULSSQMKBVIVALV-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethoxyphenyl group, and a dihydropyridazine core. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the dihydropyridazine ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds as starting materials.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached via a coupling reaction, which may involve the use of palladium catalysts and appropriate ligands.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups to the chlorophenyl ring.

Scientific Research Applications

1-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide: shares similarities with other dihydropyridazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H16ClN3O4

Molecular Weight

385.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C19H16ClN3O4/c1-26-14-7-8-15(17(11-14)27-2)21-19(25)18-16(24)9-10-23(22-18)13-5-3-12(20)4-6-13/h3-11H,1-2H3,(H,21,25)

InChI Key

ULSSQMKBVIVALV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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